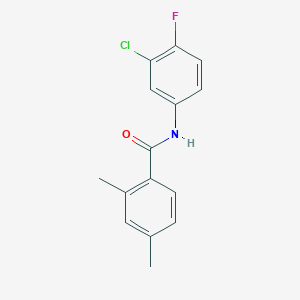
N-(4-acetylphenyl)-N'-(3,4-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-N'-(3,4-dimethoxyphenyl)urea, also known as ADU, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. ADU is a urea-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-N'-(3,4-dimethoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In a study conducted by Liu et al., this compound was found to induce cell cycle arrest and apoptosis in human breast cancer cells by inhibiting the activity of cyclin-dependent kinase 2 (CDK2) and activating the p53 pathway. In a study conducted by Zhang et al., this compound was found to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In a study conducted by Liu et al., this compound was found to induce cell cycle arrest and apoptosis in human breast cancer cells. In a study conducted by Zhang et al., this compound was found to inhibit the activity of acetylcholinesterase. In a study conducted by Wang et al., this compound was found to modify the crystal morphology of calcium carbonate.
Advantages and Limitations for Lab Experiments
N-(4-acetylphenyl)-N'-(3,4-dimethoxyphenyl)urea has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has potential applications in various fields, including medicinal chemistry, biochemistry, and material science. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments. Another limitation is that it may have limited solubility in certain solvents, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of N-(4-acetylphenyl)-N'-(3,4-dimethoxyphenyl)urea. One direction is to further elucidate its mechanism of action, which can lead to the development of more effective and targeted therapies. Another direction is to study its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies can be conducted to optimize its synthesis and purification methods, as well as to improve its solubility and bioavailability.
Synthesis Methods
N-(4-acetylphenyl)-N'-(3,4-dimethoxyphenyl)urea can be synthesized through various methods, including the reaction of 4-acetylphenyl isocyanate with 3,4-dimethoxyaniline in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-acetylphenyl isocyanate with 3,4-dimethoxyaniline in the presence of a solvent such as acetonitrile. The resulting product is then purified through recrystallization or column chromatography.
Scientific Research Applications
N-(4-acetylphenyl)-N'-(3,4-dimethoxyphenyl)urea has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. In a study conducted by Liu et al., this compound was found to inhibit the proliferation of human breast cancer cells by inducing cell cycle arrest and apoptosis. In biochemistry, this compound has been studied for its potential as an enzyme inhibitor. In a study conducted by Zhang et al., this compound was found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. In material science, this compound has been studied for its potential as a crystal modifier. In a study conducted by Wang et al., this compound was found to modify the crystal morphology of calcium carbonate, which has potential applications in the field of biomineralization.
properties
IUPAC Name |
1-(4-acetylphenyl)-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(20)12-4-6-13(7-5-12)18-17(21)19-14-8-9-15(22-2)16(10-14)23-3/h4-10H,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZCHRJTMFAJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

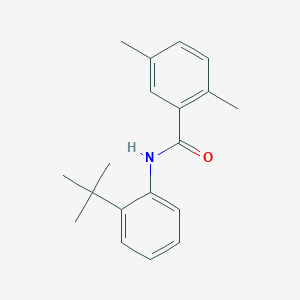
![3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5761162.png)
![5-[(2-methylbenzoyl)amino]isophthalic acid](/img/structure/B5761168.png)
![methyl 4-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoate](/img/structure/B5761169.png)


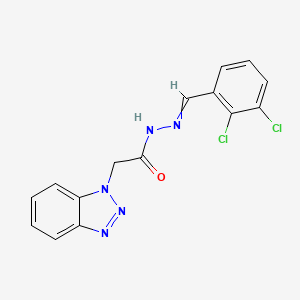
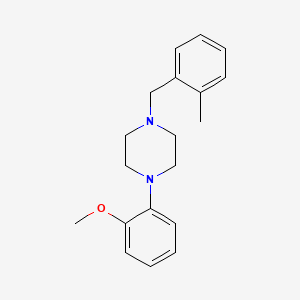
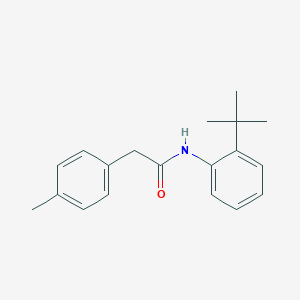
![4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5761217.png)
![isopropyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5761223.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-[4-({[(dimethylamino)methylene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5761246.png)

